N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide
Description
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a trifluoromethoxy group at the 4-position of the benzamide core. The molecule includes a phenethyl linker connecting the benzamide to a 1-methylpyrazole-substituted phenyl ring. This structure combines aromaticity, fluorinated groups (enhancing lipophilicity and metabolic stability), and a pyrazole moiety (a common pharmacophore in medicinal chemistry).
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c1-26-18(11-13-25-26)15-4-2-14(3-5-15)10-12-24-19(27)16-6-8-17(9-7-16)28-20(21,22)23/h2-9,11,13H,10,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYXRPQMADXBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 1-methyl-1H-pyrazol-5-amine with appropriate reagents under controlled conditions.
Attachment of the phenyl group: The pyrazole derivative is then coupled with a phenyl group through a suitable coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the trifluoromethoxy group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Compound 1: Temano-grel (INN: 3-methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide)
- Structure: Shares a benzamide core and 1-methylpyrazole group but replaces the trifluoromethoxy group with a methoxy group. Additionally, it incorporates a morpholinoethoxy substituent on the phenyl ring.
- Activity : Documented as a platelet aggregation inhibitor, likely targeting pathways like P2Y12 or COX-1 .
- Key Differences: Trifluoromethoxy (target compound) vs. Phenethyl linker (target) vs. morpholinoethoxy linker (temano-grel): The latter may enhance solubility but reduce membrane permeability.
Compound 2: 1-phenyl-N-(2-(4-(trifluoromethoxy)benzamido)ethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (CAS 1231243-90-5)
- Structure : Features a similar ethyl linker and trifluoromethoxy benzamide but adds a phenyl group and a trifluoromethyl-substituted pyrazole-carboxamide.
- Key Differences :
- Trifluoromethylpyrazole (Compound 2) vs. 1-methylpyrazole (target): The former may enhance steric bulk and electron-deficient character, affecting binding affinity.
- Carboxamide vs. benzamide: Alters hydrogen-bonding capacity and solubility.
| Parameter | Target Compound | Compound 2 |
|---|---|---|
| Pyrazole Substituent | 1-methyl | 1-phenyl, 5-(trifluoromethyl) |
| Benzamide Group | Single amide bond | Carboxamide + benzamide |
| Fluorinated Groups | Trifluoromethoxy | Trifluoromethoxy + trifluoromethyl |
Compound 3: 4-methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzamide (CAS 956753-95-0)
- Structure: Contains a methoxybenzamide and a pyrazole with phenoxy and trifluoromethyl groups linked via a methylene bridge.
- Key Differences: Methoxy (Compound 3) vs. trifluoromethoxy (target): Lower electronegativity and lipophilicity in Compound 3. Pyrazole Substitution: Phenoxy and trifluoromethyl (Compound 3) vs. phenyl-ethyl (target).
| Parameter | Target Compound | Compound 3 |
|---|---|---|
| Benzamide Substituent | Trifluoromethoxy | Methoxy |
| Pyrazole Substituents | 1-methyl, phenyl-ethyl | 1-methyl, phenoxy, trifluoromethyl |
| Linker | Phenethyl | Methylene |
Pharmacological and Physicochemical Trends
- Trifluoromethoxy vs. Methoxy: The trifluoromethoxy group in the target compound likely improves metabolic stability and membrane permeability compared to methoxy-containing analogs like temano-grel .
- Pyrazole Modifications: 1-Methylpyrazole (target) vs.
- Linker Flexibility: Phenethyl (target) vs. methylene (Compound 3) or morpholinoethoxy (temano-grel) impacts conformational flexibility and interaction with hydrophobic binding pockets.
Research Implications
Enhanced Bioavailability : The trifluoromethoxy group may confer longer half-life than methoxy analogs.
Target Selectivity : The phenethyl linker and pyrazole substitution could favor interactions with G-protein-coupled receptors (GPCRs) or kinases over platelet aggregation targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
